5-Nitro-2,3-dihydro-1H-inden-1-one chemical properties
5-Nitro-2,3-dihydro-1H-inden-1-one chemical properties
An In-depth Technical Guide to 5-Nitro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-2,3-dihydro-1H-inden-1-one, a key chemical intermediate in synthetic and medicinal chemistry. We delve into its fundamental chemical and physical properties, explore common synthetic and derivatization pathways, and discuss its significance as a building block for pharmacologically active molecules. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile compound.
Introduction: The Strategic Importance of 5-Nitro-1-indanone
5-Nitro-2,3-dihydro-1H-inden-1-one, commonly referred to as 5-nitro-1-indanone, is a bicyclic aromatic ketone. Its structure is characterized by an indanone core—a benzene ring fused to a five-membered ring containing a ketone—with a nitro group (NO₂) substituted at the 5-position of the aromatic ring.
The strategic value of this molecule in research and development stems from the unique combination of its structural features:
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The 1-Indanone Scaffold: The indanone framework is a "privileged structure" in medicinal chemistry, found at the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer agents.[1][2] Its rigid conformation allows for precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.
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The Nitro Functional Group: The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. More importantly, it serves as a versatile synthetic handle. Its reduction to an amino group (NH₂) is a cornerstone transformation, opening up a vast chemical space for the synthesis of diverse compound libraries through subsequent reactions like amide bond formation, sulfonylation, and diazotization. The nitro group itself is a known pharmacophore in various antimicrobial and antiprotozoal drugs.[3][4]
This guide will systematically explore the properties and chemistry of 5-nitro-1-indanone, providing the foundational knowledge necessary for its effective use in the laboratory.
Core Chemical and Physical Properties
A precise understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. The key properties of 5-nitro-1-indanone are summarized below.
| Property | Value | Source |
| CAS Number | 22246-24-8 | [5][6][7][8] |
| Molecular Formula | C₉H₇NO₃ | [5][6][7] |
| Molecular Weight | 177.16 g/mol | [5][7] |
| Appearance | Solid | [6] |
| Boiling Point | 345.2 ± 31.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 179.3 ± 17.6 °C | [5] |
| LogP (Octanol/Water) | 1.85 | [5] |
| Polar Surface Area | 62.89 Ų | [5] |
| Refractive Index | 1.629 | [5] |
Synthesis and Purification
The preparation of 1-indanones is a well-established area of organic synthesis, with numerous methods published over the last century.[1][9] The most common strategies involve intramolecular cyclization reactions. For 5-nitro-1-indanone, the synthesis typically involves either the nitration of a pre-formed indanone ring or the cyclization of a precursor already containing the nitro group.
Synthetic Workflow: Intramolecular Friedel-Crafts Acylation
A prevalent and reliable method for constructing the indanone core is through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. This approach ensures precise control over the substitution pattern.
Step-by-Step Protocol:
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Starting Material: The synthesis begins with 3-(4-nitrophenyl)propanoic acid.
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Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride. A standard method involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM). This step must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
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Intramolecular Cyclization: The acid chloride is then subjected to Friedel-Crafts acylation conditions. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to promote the electrophilic attack of the acylium ion onto the ortho position of the aromatic ring, closing the five-membered ring. The reaction is typically run at low temperatures to control reactivity.
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Work-up and Purification: The reaction is quenched by carefully adding it to ice/water. The crude product is then extracted with an organic solvent, washed, dried, and purified, usually by recrystallization or column chromatography.
Diagram: Synthetic Pathway via Friedel-Crafts Acylation
Caption: Synthetic workflow for 5-Nitro-1-indanone.
Spectroscopic Characterization
Unambiguous characterization of 5-nitro-1-indanone relies on a combination of standard spectroscopic techniques. The following data represent the expected spectral features, which are crucial for confirming the structure and purity of the synthesized compound.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Three protons in the aromatic region (~7.5-8.5 ppm). Expect a doublet for the proton adjacent to the carbonyl, a doublet for the proton ortho to the nitro group, and a doublet of doublets for the proton between them. Aliphatic Protons: Two triplets in the aliphatic region. The CH₂ group adjacent to the carbonyl (C2) will be downfield (~3.2 ppm) compared to the CH₂ group adjacent to the aromatic ring (C3, ~2.7 ppm). |
| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic peak downfield (~195-205 ppm). Aromatic Carbons: Six distinct peaks in the aromatic region (~120-155 ppm). The carbon bearing the nitro group will be significantly deshielded. Aliphatic Carbons: Two peaks in the aliphatic region (~25-40 ppm). |
| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹. N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹). Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.[7] |
Standard Protocols for Spectroscopic Analysis
The following are generalized, self-validating protocols for obtaining high-quality spectroscopic data for indanone analogs.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
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Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift calibration (δ = 0.00 ppm).
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Instrument Parameters: Utilize a spectrometer with a frequency of at least 400 MHz for sufficient resolution of proton signals. A standard single-pulse experiment is typically adequate for ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
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Instrument Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the empty ATR crystal or a blank KBr pellet must be run first.
Chemical Reactivity and Derivatization Potential
The true utility of 5-nitro-1-indanone lies in its reactivity, which allows it to serve as a scaffold for building more complex molecules. The primary sites of reactivity are the ketone, the nitro group, and the α-methylene protons.
Key Transformation Pathways
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Reduction of the Nitro Group: This is arguably the most critical reaction. The nitro group can be selectively reduced to an amine (5-amino-1-indanone) using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄). The resulting 5-amino-1-indanone is a versatile precursor for a wide range of derivatives.[5]
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Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also participate in reductive amination, condensation reactions with hydrazines to form hydrazones, or Wittig reactions to form alkenes.
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Reactions at the α-Methylene Position: The protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations or aldol condensations, allowing for the introduction of substituents at the 2-position.
Diagram: Key Derivatization Reactions of 5-Nitro-1-indanone
Caption: Major reaction pathways for 5-Nitro-1-indanone.
Applications in Drug Discovery and Materials Science
The 1-indanone moiety is a cornerstone in modern drug design.[2] Its derivatives have demonstrated a wide spectrum of biological activities.[1] For instance, Donepezil, an acetylcholinesterase inhibitor used for treating Alzheimer's disease, features a related indanone structure.[2]
5-Nitro-1-indanone serves as a crucial starting material for accessing novel indanone derivatives for screening. The conversion of the nitro group to an amine allows for the attachment of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR). This is a common strategy in the development of:
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Anticancer Agents: Many kinase inhibitors and other anticancer compounds utilize heterocyclic scaffolds built upon amine precursors.[1]
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Anti-inflammatory Agents: The indanone core has been explored for its anti-inflammatory properties, and derivatization allows for the fine-tuning of activity against targets like COX-2 or various signaling pathways.[11]
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Antimicrobial Agents: The nitroaromatic motif itself is present in several antimicrobial drugs, where its reduction within the target cell can generate reactive nitrogen species that are cytotoxic to the microorganism.[3][4]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 5-nitro-1-indanone.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
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Precautionary Phrases:
Always consult the material safety data sheet (MSDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
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